See also: Glycyrrhiza Glabra (part of); Glycyrrhiza uralensis Root (part of).
Licoisoflavone B
CAS No.: 66056-30-2
Cat. No.: VC0533112
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66056-30-2 |
---|---|
Molecular Formula | C20H16O6 |
Molecular Weight | 352.3 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |
Standard InChI | InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 |
Standard InChI Key | KIZPADOTOCPASX-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Licoisoflavone B is classified as a prenylated isoflavone, characterized by a 15-carbon skeleton with distinct hydroxyl and chromene substituents. Its systematic IUPAC name, 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one, reflects the compound’s complex bicyclic framework .
Molecular and Physical Properties
Key physicochemical properties are summarized below:
The compound’s solubility profile makes it suitable for experimental protocols requiring organic solvents, though stock solutions are recommended to be stored at -20°C to preserve stability . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the presence of two chromene rings connected via a ketone group, with hydroxyl substitutions at positions 5, 7, and 5' contributing to its polarity .
Pharmacological Effects and Mechanisms of Action
Inhibition of Cytochrome P450 Enzymes
Licoisoflavone B exhibits dose-dependent inhibition of key drug-metabolizing CYP enzymes, as demonstrated in human liver microsomal assays :
Enzyme | Inhibition Type | IC<sub>50</sub> (µM) | K<sub>i</sub> (µM) |
---|---|---|---|
CYP2B6 | Mixed (reversible + irreversible) | 16.0 ± 3.9 | N/A |
CYP2C8 | Competitive | 7.4 ± 1.1 | 7.0 ± 0.7 |
CYP2C9 | Mixed-type | 4.9 ± 0.4 | 1.2 ± 0.2 |
For CYP2C8, Licoisoflavone B acts as a competitive inhibitor, directly competing with the substrate for binding at the enzyme’s active site . In contrast, its effects on CYP2C9 involve mixed-type inhibition, altering both substrate affinity and maximum reaction velocity. The inhibition of CYP2B6 is notable for combining reversible and time-dependent irreversible components, suggesting covalent modification of the enzyme .
Implications for Drug Interactions
By modulating CYP2C8, CYP2C9, and CYP2B6 activities, Licoisoflavone B may alter the pharmacokinetics of co-administered drugs. For example:
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CYP2C8 substrates: Increased exposure to drugs like repaglinide (antidiabetic) or paclitaxel (chemotherapeutic).
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CYP2C9 substrates: Reduced metabolism of warfarin (anticoagulant) or phenytoin (antiepileptic).
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CYP2B6 substrates: Potential interactions with efavirenz (antiretroviral) or methadone (opioid) .
These interactions underscore the need for caution when combining licorice-based products with narrow-therapeutic-index medications.
Research Applications and Experimental Use
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